molecular formula C9H13NO B138310 3-Methyl-5-pent-4-enyl-1,2-oxazole CAS No. 130628-71-6

3-Methyl-5-pent-4-enyl-1,2-oxazole

Cat. No.: B138310
CAS No.: 130628-71-6
M. Wt: 151.21 g/mol
InChI Key: NNNBCOJAYCVWRU-UHFFFAOYSA-N
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Description

3-Methyl-5-pent-4-enyl-1,2-oxazole is a heterocyclic compound featuring a five-membered 1,2-oxazole ring substituted with a methyl group at position 3 and a pent-4-enyl chain at position 4. This compound belongs to the isoxazole family, known for diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable electronic properties.

Properties

CAS No.

130628-71-6

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-methyl-5-pent-4-enyl-1,2-oxazole

InChI

InChI=1S/C9H13NO/c1-3-4-5-6-9-7-8(2)10-11-9/h3,7H,1,4-6H2,2H3

InChI Key

NNNBCOJAYCVWRU-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1)CCCC=C

Canonical SMILES

CC1=NOC(=C1)CCCC=C

Synonyms

Isoxazole, 3-methyl-5-(4-pentenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The biological and physicochemical properties of 1,2-oxazoles are heavily influenced by substituents at positions 3 and 5. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 3/5) Key Structural Features
3-Methyl-5-pent-4-enyl-1,2-oxazole Methyl (C3), pent-4-enyl (C5) Alkenyl chain introduces unsaturation
3-Methyl-5-(2-methylprop-1-en-1-yl)-1,2-oxazole Methyl (C3), 2-methylprop-1-en-1-yl (C5) Branched alkenyl group enhances steric bulk
5-Ethyl-3-methyl-4-phenyl-1,2-oxazole Methyl (C3), ethyl (C5), phenyl (C4) Aromatic phenyl group increases planarity
4-(Chloromethyl)-5-ethyl-3-methyl-1,2-oxazole Methyl (C3), ethyl (C5), chloromethyl (C4) Electronegative Cl enhances reactivity
3-[Adamantyl]-5-phenyl-1,2-oxazole Adamantyl (C3), phenyl (C5) Bulky adamantyl group improves stability
Key Observations:
  • Electronic Effects : Chloromethyl () and adamantyl () groups introduce significant electronic and steric modifications compared to alkenyl or alkyl chains.
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., phenyl in ) improve planarity and DNA intercalation (as seen in benzopyran-oxazole hybrids in ), while aliphatic chains increase lipophilicity .
Key Findings:
  • Aromatic vs. Alkenyl Groups : highlights that aromatic substituents at position 5 (e.g., phenyl) improve xanthine oxidase inhibition, while alkyl/alkenyl chains (e.g., pent-4-enyl) may prioritize membrane permeability due to increased lipophilicity .
  • Antibacterial Activity : Compounds with electron-deficient substituents (e.g., chloromethyl in ) show enhanced interactions with bacterial enzymes like DNA gyrase .

Physicochemical Properties

Property 3-Methyl-5-pent-4-enyl-1,2-oxazole 5-Ethyl-3-methyl-4-phenyl-1,2-oxazole 4-(Chloromethyl)-5-ethyl-3-methyl-1,2-oxazole
Solubility Moderate (lipophilic) Low (due to phenyl group) Low (polar chloromethyl group)
Stability Susceptible to oxidation High (aromatic stabilization) Moderate (Cl may hydrolyze)
Reactivity C=C participates in cycloadditions Inert (stable π-system) Nucleophilic substitution at Cl
Key Notes:
  • The pent-4-enyl group’s unsaturation may render the target compound reactive in Diels-Alder or epoxidation reactions.
  • Adamantyl derivatives () exhibit exceptional thermal stability, making them suitable for high-temperature applications .

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